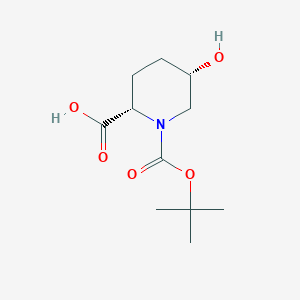![molecular formula C11H16ClN5 B2824031 1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride CAS No. 2416235-32-8](/img/structure/B2824031.png)
1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416235-32-8 . It has a molecular weight of 253.73 . The IUPAC name for this compound is 1-(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
Condensation Reactions
- Formation of New Compounds: 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane is produced through the condensation of 2,6-dimethylphenol with glyoxal. This process yields derivatives valuable in chemical synthesis and research (McGowan et al., 2010).
Hydrolysis Studies
- Hydrolysis and Formation of Aldehyde Derivatives: The study of the base-catalyzed hydrolysis of a derivative of 2,6-dimethylphenyl produced various compounds, such as 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide. These findings are crucial for understanding the chemical behavior and potential applications of these compounds (Rouchaud et al., 2010).
Tetrazole Compounds
- Derivative Synthesis: Research into tetrazole compounds, specifically 1-Aryl-1H-tetrazole-5-acetaldehyde derivatives from 1-Aryl-5-(2-dimethylamino-vinyl)-1H-tetrazoles, has been conducted. This work contributes to the synthesis and understanding of complex organic compounds (Fischer, 1988).
Fluorescence Sensing
- Luminescence Sensing: Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).
Organometallic Chemistry
- Formation of Organometallic Products: The interaction of 2,6-dimethylphenyl isocyanide with certain organometallic compounds leads to the creation of new carbon-carbon bonds. This has implications for the development of novel materials and catalysts (Riley et al., 1997).
Heterocyclic Rearrangement
- Conversion into Oxadiazoles: The rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, involving 2,5-dimethylphenyl derivatives, is a key process in the synthesis of new heterocyclic compounds. These transformations are important for the development of pharmaceuticals and other organic materials (Potkin et al., 2012).
Fischer Indole Synthesis
- Indole Synthesis Studies: The Fischer indole synthesis, involving N′-methyl-2,6-dimethylphenylhydrazine hydrochloride, provides insights into the formation of complex organic structures, which are significant for pharmaceutical and chemical research (Bajwa & Brown, 1970).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOHNJYRHVWDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)



![8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B2823956.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)
![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)
![6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823967.png)


![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)